molecular formula C16H20N2O9 B1632555 1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione

1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione

Cat. No.: B1632555
M. Wt: 384.34 g/mol
InChI Key: LBKIRPYJPFQROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione is a homobifunctional sulfhydryl-reactive crosslinker. It is widely used in the field of bioconjugation, particularly for linking proteins and other molecules containing thiol groups. The compound is characterized by its two maleimide groups at either end of a tetraethylene glycol spacer, which provides flexibility and solubility in aqueous solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione is synthesized through a multi-step process involving the reaction of maleic anhydride with tetraethylene glycol. The reaction typically occurs under controlled conditions to ensure the formation of the desired bismaleimide product. The maleic anhydride reacts with the hydroxyl groups of tetraethylene glycol to form the maleimide groups at both ends of the molecule .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione primarily undergoes addition reactions with thiol groups. The maleimide groups react specifically with sulfhydryl groups to form stable thioether bonds. This reaction is highly efficient and occurs under mild conditions, typically at a pH range of 6.5-7.5 .

Common Reagents and Conditions

    Reagents: Thiol-containing compounds (e.g., cysteine residues in proteins)

    Conditions: Mild pH (6.5-7.5), aqueous solutions

    Major Products: Thioether-linked conjugates

Scientific Research Applications

1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione is extensively used in various scientific research applications:

    Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.

    Biology: Facilitates the conjugation of proteins, peptides, and other biomolecules for studying protein-protein interactions and creating bioconjugates.

    Medicine: Employed in the development of drug delivery systems and therapeutic agents.

    Industry: Utilized in the production of advanced materials and nanotechnology .

Mechanism of Action

The mechanism of action of 1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione involves the formation of covalent bonds between the maleimide groups and thiol groups in target molecules. This results in the creation of stable thioether linkages, which are resistant to hydrolysis and other chemical degradation processes. The flexibility of the tetraethylene glycol spacer allows for efficient crosslinking without steric hindrance .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bismaleimidobutane (BMB)
  • Bismaleimidohexane (BMH)
  • Bismaleimidoethane (BMOE)
  • 1,8-Bismaleimido-diethyleneglycol (BM(PEG)2)

Uniqueness

1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione stands out due to its longer polyethylene glycol spacer, which provides enhanced solubility, increased stability, and reduced immunogenicity compared to shorter bismaleimide crosslinkers. This makes it particularly suitable for applications requiring high solubility and stability in aqueous environments .

Properties

Molecular Formula

C16H20N2O9

Molecular Weight

384.34 g/mol

IUPAC Name

1-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione

InChI

InChI=1S/C16H20N2O9/c19-11-1-2-12(20)17(11)15(23)9-26-7-5-25-6-8-27-10-16(24)18-13(21)3-4-14(18)22/h1-4,15-16,23-24H,5-10H2

InChI Key

LBKIRPYJPFQROC-UHFFFAOYSA-N

SMILES

C1=CC(=O)N(C1=O)C(COCCOCCOCC(N2C(=O)C=CC2=O)O)O

Canonical SMILES

C1=CC(=O)N(C1=O)C(COCCOCCOCC(N2C(=O)C=CC2=O)O)O

Origin of Product

United States

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